Myricananin A

Description

Properties

Molecular Formula |

C20H24O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(8S,9S)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol |

InChI |

InChI=1S/C20H24O5/c1-25-19-11-12-4-2-3-5-17(22)18(23)10-13-6-7-16(21)14(8-13)15(9-12)20(19)24/h6-9,11,17-18,21-24H,2-5,10H2,1H3/t17-,18-/m0/s1 |

InChI Key |

ZABHYVQENRBSDL-ROUUACIJSA-N |

Isomeric SMILES |

COC1=CC2=CC(=C1O)C3=C(C=CC(=C3)C[C@@H]([C@H](CCCC2)O)O)O |

Canonical SMILES |

COC1=CC2=CC(=C1O)C3=C(C=CC(=C3)CC(C(CCCC2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Myricananin A: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricananin A is a cyclic diarylheptanoid, a class of natural phenols, isolated from the roots of Myrica nana.[1] This compound has garnered interest within the scientific community for its notable biological activity, particularly its inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, supported by experimental protocols and data visualizations.

Chemical Structure and Properties

This compound is characterized by its unique macrocyclic structure, which incorporates two aromatic rings linked by a seven-carbon chain. Its chemical identity has been rigorously established through detailed spectroscopic methods and confirmed by single-crystal X-ray diffraction.[1]

Chemical Structure:

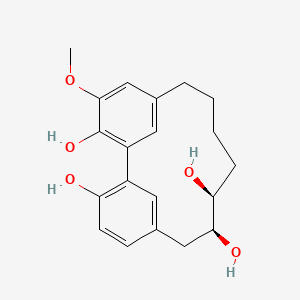

Caption: 2D chemical structure of this compound.

Physicochemical Properties:

All quantitative data for this compound is summarized in the table below for clear comparison.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₅ | [2][3] |

| Molecular Weight | 344.4 g/mol | [4] |

| CAS Number | 1079941-35-7 | [2] |

| Appearance | Colorless needle | [5] |

| Class | Phenols, Diarylheptanoids | [1][2] |

| Source | Myrica nana (roots) | [1][4] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 596.7 ± 50.0 °C | [2] |

| Purity | ≥98% | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Biological Activity:

| Assay | Activity | Value | Source |

| Inhibition of Nitric Oxide Release | IC₅₀ | 45.32 µM | [1] |

| iNOS Inhibition | EC₅₀ | 18.1 µM | [6] |

Experimental Protocols

Isolation of this compound from Myrica nana[1]

-

Extraction: The air-dried and powdered roots of Myrica nana (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The solvent was removed under reduced pressure to yield a crude extract (450 g).

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The chloroform-soluble fraction (60 g) was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-acetone (from 100:0 to 0:100) to yield eight fractions (Fr. 1-8).

-

Further Purification: Fraction 4 (8 g) was further separated by repeated column chromatography over silica gel (chloroform-methanol, 100:1 to 10:1) and Sephadex LH-20 (chloroform-methanol, 1:1), followed by preparative thin-layer chromatography (chloroform-methanol, 20:1) to afford this compound (25 mg).

Inhibition of Nitric Oxide Production Assay[1]

-

Cell Culture: Murine macrophage cell line RAW 264.7 were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant was measured as an indicator of NO production. 100 µL of cell culture medium was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Measurement: The absorbance at 540 nm was measured using a microplate reader. The concentration of nitrite was determined from a sodium nitrite standard curve.

-

Data Analysis: The inhibitory activity of this compound on NO production was calculated as a percentage of the LPS-stimulated control. The IC₅₀ value was determined from the dose-response curve.

Western Blot Analysis for iNOS Expression[5]

-

Cell Lysis: Following treatment with this compound and/or LPS as described above, RAW 264.7 cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (30-50 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for inducible nitric oxide synthase (iNOS).

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the iNOS protein bands was quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Mechanism of Action

This compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS).[1] The expression of iNOS is primarily regulated at the transcriptional level, with the transcription factor Nuclear Factor-kappa B (NF-κB) playing a pivotal role. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription.

While direct studies on the effect of this compound on specific signaling pathways are limited, its inhibitory action on iNOS expression strongly suggests an interference with the upstream signaling events that lead to NF-κB activation. The following diagram illustrates the logical workflow of LPS-induced iNOS expression and the proposed point of intervention for this compound.

Caption: Proposed mechanism of iNOS inhibition by this compound via the NF-κB pathway.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties, primarily through the inhibition of iNOS expression and subsequent nitric oxide production. The detailed chemical and biological data presented in this guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. Future studies are warranted to elucidate the precise molecular targets of this compound within the inflammatory signaling cascades, which will be crucial for its development as a potential drug candidate.

References

- 1. Cyclic diarylheptanoids from Myrica nana inhibiting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | C20H24O5 | CID 25141365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS:1079941-35-7 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | NOS | TargetMol [targetmol.com]

The Enigmatic Path to Myricananin A: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricananin A, a cyclic diarylheptanoid predominantly found in plants of the Myrica genus, has garnered significant interest for its potential pharmacological activities. As a member of the broader class of diarylheptanoids, its molecular architecture, featuring a seven-carbon chain connecting two phenyl rings with a biphenyl linkage, presents a fascinating biosynthetic puzzle. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway, drawing parallels with related, more extensively studied diarylheptanoids. While the complete enzymatic cascade leading to this compound has yet to be fully elucidated, this document presents a putative pathway based on available evidence, outlines key experimental methodologies, and provides a framework for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the well-established phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway provides the fundamental building blocks that are subsequently elaborated into the complex diarylheptanoid scaffold. The proposed pathway can be conceptually divided into three main stages:

-

Formation of Phenylpropanoid Precursors: The journey begins with the aromatic amino acid L-phenylalanine.

-

Assembly of the Linear Diarylheptanoid Backbone: Two phenylpropanoid units are condensed with a malonyl-CoA extender unit to form a linear diarylheptanoid.

-

Cyclization and Modification: The linear precursor undergoes an intramolecular oxidative coupling to form the characteristic biphenyl bond of the myricanol-type diarylheptanoids, followed by potential subsequent modifications to yield this compound.

Stage 1: The Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of a vast array of plant natural products, including flavonoids, lignins, and stilbenoids.[1][2]

Caption: General Phenylpropanoid Pathway leading to p-Coumaroyl-CoA.

The key enzymes in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

Stage 2: Formation of the Linear Diarylheptanoid Precursor

This stage involves the condensation of two phenylpropanoid-derived molecules with a malonyl-CoA unit. Drawing analogy from curcumin biosynthesis, this process likely involves a type III polyketide synthase (PKS) system.[3] Isotope labeling studies using 13C-labeled p-coumaric acid in Myrica rubra have confirmed that two C6-C3 units are incorporated into the diarylheptanoid backbone.

A proposed mechanism involves the sequential condensation of one molecule of p-coumaroyl-CoA and one molecule of feruloyl-CoA (derived from p-coumaroyl-CoA through hydroxylation and methylation) with malonyl-CoA. This would be catalyzed by enzymes analogous to Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).

References

The Isolation of Myricananin A from Morella nana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricananin A, a diarylheptanoid found in Morella nana, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of the isolation of this compound from its natural source, Morella nana. It details a generalized experimental protocol for the extraction, fractionation, and purification of this compound, based on established methods for diarylheptanoids. Furthermore, this document presents the known biological activity of this compound and elucidates its mechanism of action through a detailed representation of the iNOS signaling pathway. The information herein is intended to serve as a foundational resource for researchers engaged in the study of natural products and the development of novel anti-inflammatory agents.

Introduction to this compound

This compound is a phenolic compound belonging to the diarylheptanoid class of natural products.[1] It is a constituent of the plant Morella nana (formerly Myrica nana), an evergreen shrub native to the Yunnan-Guizhou Plateau.[2][3][4][5] The chemical formula of this compound is C20H24O5, and its CAS number is 1079941-35-7.[6][7]

Diarylheptanoids, as a chemical class, are known for their diverse biological activities, and this compound is no exception.[8] Preliminary studies indicate that this compound exhibits anti-inflammatory properties, with a reported EC50 value of 18.1 µM in an inducible nitric oxide synthase (iNOS) assay. This inhibitory action on iNOS suggests a potential therapeutic application in inflammatory conditions where excessive nitric oxide production is a key pathological factor.

A Generalized Protocol for the Isolation of this compound

While a specific, detailed protocol for the isolation of this compound from Morella nana is not extensively documented in publicly available literature, a generalized procedure can be formulated based on established methods for the isolation of diarylheptanoids from various plant sources, including those from the Morella genus.[8][9][10][11][12]

The following protocol outlines a logical workflow for the extraction and purification of this compound.

Plant Material Collection and Preparation

-

Collection: The relevant plant parts of Morella nana (e.g., leaves, bark, or roots) should be collected. For other diarylheptanoids, the bark is often a rich source.[11][12]

-

Drying and Grinding: The collected plant material should be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once thoroughly dried, the material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Diarylheptanoids are typically extracted using polar solvents. Methanol is a common and effective choice for the initial extraction.[8][11][12] Other potential solvents include ethanol and acetone.

-

Extraction Procedure:

-

Macerate the powdered plant material in methanol at room temperature for a period of 24-48 hours. The process should be repeated multiple times (typically 3x) to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Liquid-Liquid Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their polarity. A typical partitioning scheme would involve:

-

n-hexane (to remove non-polar constituents like fats and waxes)

-

Dichloromethane or Chloroform

-

Ethyl acetate (diarylheptanoids are often found in this fraction)

-

n-butanol

-

-

The resulting fractions are then concentrated under reduced pressure.

Purification

-

Column Chromatography: The ethyl acetate fraction, which is expected to be enriched with diarylheptanoids, is subjected to column chromatography for further purification.

-

Stationary Phase: Silica gel is a commonly used stationary phase.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

-

High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are further purified using preparative HPLC.

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common choice.

-

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective for the separation of diarylheptanoids from complex mixtures. A two-phase solvent system, such as hexane-ethyl acetate-methanol-water, can be employed.[9]

Structure Elucidation and Purity Assessment

-

Spectroscopic Analysis: The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

-

Purity Analysis: The purity of the final compound is assessed using analytical HPLC.

Quantitative Data

The following table summarizes the known quantitative data for this compound. It is important to note that yield and purity data are dependent on the specific isolation protocol and the quality of the starting plant material. As a specific protocol for this compound from Morella nana has not been published, this data is limited.

| Parameter | Value | Reference |

| Molecular Formula | C20H24O5 | [6] |

| Molecular Weight | 344.40 g/mol | [6] |

| Anti-inflammatory Activity (EC50) | 18.1 µM (in iNOS assay) |

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases.

The iNOS Signaling Pathway

The induction of iNOS expression is a complex process triggered by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These stimuli activate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) pathway.

The diagram below illustrates the canonical NF-κB pathway leading to iNOS expression and the putative point of inhibition by this compound.

Caption: this compound is proposed to inhibit the enzymatic activity of iNOS, thereby reducing NO production.

Conclusion

This compound from Morella nana represents a promising natural product with potential for development as an anti-inflammatory agent. This guide provides a foundational, albeit generalized, protocol for its isolation and purification, which can be optimized by researchers. The elucidation of its inhibitory effect on the iNOS pathway provides a clear rationale for its further investigation in preclinical models of inflammatory diseases. Future research should focus on developing a specific and optimized isolation protocol for this compound from Morella nana to obtain sufficient quantities for comprehensive biological evaluation and to fully characterize its therapeutic potential.

References

- 1. pure.skku.edu [pure.skku.edu]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Phylogeography of Morella nana: The Wumeng Mountains as a natural geographical isolation boundary on the Yunnan-Guizhou Plateau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phylogeography of Morella nana: The Wumeng Mountains as a natural geographical isolation boundary on the Yunnan‐Guizhou Plateau - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Food-Related Compounds That Modulate Expression of Inducible Nitric Oxide Synthase May Act as Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti inflammatory activity of Myrica nagi Linn. Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diarylheptanoid Glycosides of Morella salicifolia Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diarylheptanoid Glycosides of Morella salicifolia Bark - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Myricananin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Myricananin A, a cyclic diarylheptanoid. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential applications in research and drug development. The data is compiled from the primary literature that first reported the isolation and structural elucidation of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and exact mass of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| HR-ESI-MS | 393.1625 [M+Na]⁺ | C₂₃H₂₆O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound, recorded in acetone-d₆, are presented below. These data provide insights into the proton and carbon environments within the molecule, enabling the assignment of its complex cyclic structure.

Table 2: ¹H NMR Spectroscopic Data of this compound (acetone-d₆, 600 MHz)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 6.81 | d | 1.8 |

| 4 | 6.67 | d | 1.8 |

| 5-α | 3.01 | dd | 13.2, 4.2 |

| 5-β | 2.58 | m | |

| 6-α | 1.95 | m | |

| 6-β | 1.55 | m | |

| 7 | 4.10 | m | |

| 8 | 4.41 | d | 9.0 |

| 9 | 5.25 | d | 9.0 |

| 10 | 6.89 | d | 8.4 |

| 11 | 6.81 | d | 8.4 |

| 13 | 6.75 | d | 1.8 |

| 15 | 6.64 | d | 1.8 |

| 16 | 3.80 | s | |

| 17 | 3.79 | s |

Table 3: ¹³C NMR Spectroscopic Data of this compound (acetone-d₆, 150 MHz)

| Position | Chemical Shift (δ) in ppm | Carbon Type |

| 1 | 134.4 | C |

| 2 | 109.8 | CH |

| 3 | 159.4 | C |

| 4 | 102.9 | CH |

| 5 | 37.1 | CH₂ |

| 6 | 28.5 | CH₂ |

| 7 | 74.3 | CH |

| 8 | 83.9 | CH |

| 9 | 88.4 | CH |

| 10 | 115.9 | CH |

| 11 | 120.9 | CH |

| 12 | 146.2 | C |

| 13 | 110.1 | CH |

| 14 | 147.3 | C |

| 15 | 109.7 | CH |

| 16 | 56.1 | CH₃ |

| 17 | 56.0 | CH₃ |

| 1' | 132.7 | C |

| 2' | 128.0 | CH |

| 3' | 149.2 | C |

| 4' | 148.8 | C |

| 5' | 119.5 | CH |

| 6' | 112.1 | CH |

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound, as reported in the scientific literature.

Isolation of this compound

This compound was first isolated from the roots of Myrica nana. The general procedure involved the following steps:

-

Extraction: The air-dried and powdered roots of Myrica nana were extracted with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The resulting MeOH extract was then suspended in water and partitioned successively with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Chromatographic Separation: The CHCl₃-soluble fraction, which contained the diarylheptanoids, was subjected to multiple chromatographic steps to isolate the pure compounds. This typically involves:

-

Silica Gel Column Chromatography: The crude extract was first separated on a silica gel column using a gradient of petroleum ether and acetone.

-

Sephadex LH-20 Column Chromatography: Further purification was achieved using a Sephadex LH-20 column with a mobile phase of CHCl₃/MeOH (1:1).

-

Preparative Thin-Layer Chromatography (pTLC): Final purification of the fractions containing this compound was performed using pTLC with a solvent system of petroleum ether/acetone.

-

Spectroscopic Analysis

The structural elucidation of this compound was accomplished using the following spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectra (HR-ESI-MS) were acquired on a mass spectrometer to determine the accurate mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 600 MHz NMR spectrometer.

-

The sample was dissolved in acetone-d₆.

-

Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent peaks.

-

Coupling constants (J) are reported in Hertz (Hz).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.

Myricananin A: A Comprehensive Technical Review of its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricananin A, a cyclic diarylheptanoid isolated from the roots of Myrica nana, has emerged as a molecule of interest in the field of pharmacology due to its notable anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical characteristics, biological activity, and underlying mechanisms of action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering a consolidated view of the quantitative data, experimental methodologies, and putative signaling pathways associated with this natural compound.

Chemical and Physical Properties

This compound is a natural phenol with the chemical formula C₂₀H₂₄O₅ and a molecular weight of 344.4 g/mol .[1] Its unique cyclic structure is a defining feature among diarylheptanoids.

| Property | Value | Source |

| CAS Number | 1079941-35-7 | [2] |

| Molecular Formula | C₂₀H₂₄O₅ | [2] |

| Molecular Weight | 344.4 g/mol | [1] |

| Physical Description | Powder | [1] |

| Source | Roots of Myrica nana | [1][3] |

| Predicted Density | 1.277 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 596.7 ± 50.0 °C | [2] |

Biological Activity: Inhibition of Nitric Oxide Production

The primary biological activity of this compound documented in the literature is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key event in the inflammatory cascade, making its inhibition a critical target for anti-inflammatory therapies.

Quantitative Data

The inhibitory effect of this compound on nitric oxide release was quantified by Wang et al. (2008). The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) value.

| Compound | Biological Activity | Cell Line | IC₅₀ (µM) | Source |

| This compound | Inhibition of Nitric Oxide Production | LPS-activated murine macrophages | 45.32 | [3] |

Experimental Protocols

This section details the methodologies for the isolation of this compound from its natural source, a plausible route for its total synthesis based on related compounds, and the key biological assays used to determine its anti-inflammatory activity.

Isolation of this compound from Myrica nana

The following is a representative protocol for the isolation of this compound from the roots of Myrica nana, based on methods described for cyclic diarylheptanoids from Myrica species.[4][5]

1. Plant Material and Extraction:

-

Air-dried and powdered roots of Myrica nana are subjected to extraction with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude residue.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains the diarylheptanoids, is concentrated.

3. Chromatographic Separation:

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Purification:

-

Fractions containing compounds with similar TLC profiles to known cyclic diarylheptanoids are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often accomplished using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of this compound (Proposed)

As a specific total synthesis for this compound has not been detailed in the reviewed literature, a plausible synthetic route is proposed based on the successful synthesis of the structurally related cyclic diarylheptanoid, myricanol.[6][7]

1. Synthesis of Linear Diarylheptanoid Intermediate:

-

The synthesis commences with the preparation of two key aromatic fragments.

-

A cross-metathesis reaction is employed to couple these fragments, forming a linear diarylheptanoid intermediate.

2. Macrocyclization:

-

The crucial step involves an intramolecular Suzuki-Miyaura domino reaction to construct the challenging macrocyclic core of the diarylheptanoid.

3. Final Modifications:

-

Subsequent reduction and deprotection steps are carried out to yield the final this compound structure.

Biological Assays

1. Inhibition of Nitric Oxide Production (Griess Assay):

-

Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).

-

Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at approximately 540 nm is read, and the amount of nitrite is calculated from a standard curve.[8][9]

2. iNOS Protein Expression (Western Blot):

-

Cell Lysis: Following treatment with this compound and/or LPS, cells are harvested and lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for iNOS. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression level of iNOS.

Mechanism of Action: A Putative Signaling Pathway

While the precise molecular targets of this compound have not been fully elucidated, its established ability to inhibit the expression of iNOS in LPS-stimulated macrophages strongly suggests an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] The NOS2 gene, which encodes for iNOS, is primarily regulated at the transcriptional level by NF-κB.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter region of target genes, including NOS2, and initiates their transcription.

It is hypothesized that this compound exerts its anti-inflammatory effect by inhibiting this pathway, thereby preventing the nuclear translocation and transcriptional activity of NF-κB. This leads to a downstream reduction in iNOS expression and, consequently, a decrease in nitric oxide production. The potential effect of this compound on other inflammatory pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can also be activated by LPS and contribute to the inflammatory response, warrants further investigation.[10][11]

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its ability to inhibit the production of nitric oxide by suppressing the expression of iNOS in activated macrophages. While the precise molecular mechanism remains to be fully elucidated, current evidence strongly suggests the involvement of the NF-κB signaling pathway. Further research is warranted to confirm this proposed mechanism, explore its effects on other inflammatory pathways such as the MAPK cascade, and to evaluate its therapeutic potential in in vivo models of inflammation. The detailed protocols and compiled data within this guide provide a solid foundation for future investigations into this promising natural compound.

References

- 1. This compound | CAS:1079941-35-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. echemi.com [echemi.com]

- 3. Cyclic diarylheptanoids from Myrica nana inhibiting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convergent total synthesis of (±) myricanol, a cyclic natural diarylheptanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synapse.koreamed.org [synapse.koreamed.org]

Myricananin A (CAS No. 1079941-35-7): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricananin A, a cyclic diarylheptanoid identified by the CAS number 1079941-35-7, is a natural product with demonstrated anti-inflammatory properties.[1] With a molecular formula of C20H24O5, this phenolic compound has been isolated from plants such as Myrica rubra (Bayberry).[2][3] Preclinical evidence indicates that this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for key assays are provided, and the compound's modulation of critical inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt, is discussed based on available data and studies of structurally related compounds.

Chemical and Physical Properties

This compound is a colorless, needle-like substance.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1079941-35-7 | [1][3][4] |

| Molecular Formula | C20H24O5 | [1][3][5] |

| Molecular Weight | 344.40 g/mol | [3] |

| Chemical Class | Natural Product, Phenol | [1] |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO by iNOS is a hallmark of pathological inflammation.

Inhibition of Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit iNOS activity in lipopolysaccharide (LPS)-stimulated murine macrophages. This inhibitory effect is dose-dependent and demonstrates the compound's potential to mitigate inflammatory responses.

| Assay | Cell Line | Stimulant | Parameter | Value | Reference |

| iNOS Inhibition | BALB/c mouse macrophages | LPS | IC50 | 45.32 µM | [1] |

| iNOS Inhibition | Not Specified | Not Specified | EC50 | 18.1 µM |

Modulation of Inflammatory Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar compounds, such as myricetin and other natural phenols, provides strong evidence for its likely mechanisms of action. These pathways are central to the expression of pro-inflammatory mediators.

2.2.1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting this pathway. The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

2.2.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, plays a crucial role in the inflammatory response by regulating the synthesis of TNF-α and IL-6. It is likely that this compound modulates the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory cytokines.

2.2.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another key regulator of inflammation and is known to crosstalk with the NF-κB pathway. Inhibition of Akt phosphorylation can lead to a downstream reduction in NF-κB activation. While not directly demonstrated for this compound, related flavonoids have been shown to inhibit this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. The IKK/NF-kappaB activation pathway-a target for prevention and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Kinase A-Induced Phosphorylation of the p65 Subunit of Nuclear Factor-κB Promotes Schwann Cell Differentiation into a Myelinating Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into Myricananin A: A Technical Overview for Researchers

Initial searches for preliminary studies on the mechanism of action of "Myricananin A" have not yielded specific results for this compound. The available scientific literature predominantly focuses on related or similarly named compounds such as Myricetin and Myristicin. This document, therefore, synthesizes the preliminary findings for these related compounds to offer potential, albeit speculative, avenues for research into the yet-to-be-elucidated mechanisms of this compound.

This technical guide provides a comprehensive overview of the preliminary mechanistic studies of compounds structurally or nominally related to this compound, with a focus on their anti-inflammatory and anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.

Core Research Areas: Anti-inflammatory and Anticancer Effects

Preliminary research on related compounds suggests two primary areas of biological activity: modulation of inflammatory pathways and inhibition of cancer cell proliferation and metastasis.

Anti-inflammatory Activity

Studies on Myristicin, an active aromatic compound found in various plants, have demonstrated its anti-inflammatory properties.[1] It has been shown to inhibit the production of nitric oxide (NO) and various pro-inflammatory cytokines, chemokines, and growth factors in double-stranded RNA (dsRNA)-stimulated macrophages.[1] This inhibition appears to be mediated through the calcium pathway.[1]

Similarly, Myrcene, a monoterpene, has been found to exhibit anti-inflammatory effects by inhibiting the NF-kB signaling pathway.[2] It reduces the expression of inflammatory markers such as TNF-α, IL-6, ICAM-1, VCAM-1, and MCP-1.[2]

Anticancer Potential

Myristicin has also been investigated for its anticancer effects, particularly in hepatic carcinoma.[3] It has been observed to inhibit cell proliferation, induce apoptosis, and suppress migration and invasion of liver cancer cells.[3] The underlying mechanism appears to involve the inhibition of the PI3K/Akt/mTOR signaling pathway and the suppression of the epithelial-mesenchymal transition (EMT).[3]

Myricetin, a polyhydroxy flavonol, has also shown significant anticancer potential through the modulation of various signaling pathways, including inflammation, apoptosis, and the cell cycle.[4][5] It has been found to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy in colon and gastric cancer cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary studies on Myristicin and Myricetin.

Table 1: Effect of Myristicin on Hepatic Carcinoma Cells

| Cell Line | Concentration | Effect | Pathway Implicated |

| Huh-7 | 0.5, 1, 5 mM | Inhibition of proliferation, induction of apoptosis | PI3K/Akt/mTOR |

| HCCLM3 | 0.5, 1, 5 mM | Inhibition of migration and invasion | PI3K/Akt/mTOR |

| Huh-7, HCCLM3 | Not specified | Increased E-cadherin, decreased N-cadherin | EMT |

Data sourced from studies on Myristicin's effect on hepatic carcinoma.[3]

Table 2: Effect of Myricetin on Cancer Cell Lines

| Cell Line | Concentration | Effect | Pathway Implicated |

| Colon Cancer Cells | 50, 100 µmol/L | Decreased proliferation, induced apoptosis and autophagy | PI3K/Akt/mTOR |

| Gastric Cancer Cells | 15, 25 µM | Decreased survival, induced autophagy and apoptosis | PI3K/Akt/mTOR |

Data sourced from reviews on Myricetin's anticancer potential.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Cell Viability and Proliferation Assays

-

MTT Assay: Human hepatic carcinoma cell lines (Huh-7 and HCCLM3) are treated with varying concentrations of the test compound (e.g., myristicin at 0.5, 1, and 5 mM) for 24, 48, and 72 hours. Cell proliferation is then determined using the (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium (MTT) assay, which measures the metabolic activity of viable cells.[3]

Apoptosis Analysis

-

Flow Cytometry (FCM): Apoptosis is quantified using flow cytometry. Cells are treated with the test compound, harvested, and stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Cell Migration and Invasion Assays

-

Transwell Assay: The migratory and invasive potential of cancer cells is assessed using a Transwell chamber. For the invasion assay, the upper chamber is coated with Matrigel. Cells are seeded in the upper chamber in serum-free medium, and the lower chamber contains a medium with a chemoattractant. After a specific incubation period, non-invading cells are removed from the upper surface, and the cells that have invaded through the membrane are fixed, stained, and counted. The migration assay is performed similarly but without the Matrigel coating.[3]

Western Blot Analysis

-

Protein Expression Analysis: To investigate the molecular mechanisms, the expression levels of key proteins in signaling pathways (e.g., Bcl-2, Bax, E-cadherin, N-cadherin, p-mTOR, p-AKT) are determined by Western blot analysis. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and incubated with specific primary and secondary antibodies. The protein bands are then visualized using an enhanced chemiluminescence detection system.[3]

Signaling Pathway Visualizations

The following diagrams illustrate the proposed signaling pathways modulated by compounds related to this compound.

Caption: Proposed mechanism of Myristicin's anticancer effect via inhibition of the PI3K/Akt/mTOR pathway and EMT.

References

- 1. Anti-Inflammatory Effect of Myristicin on RAW 264.7 Macrophages Stimulated with Polyinosinic-Polycytidylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of myrcene on inflammation, matrix accumulation in the kidney tissues of streptozotocin-induced diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of myristicin on hepatic carcinoma and related molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Myricetin: a potential plant-derived anticancer bioactive compound-an updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Myricananin A: A Potential Therapeutic Avenue for Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myricananin A, a cyclic diarylheptanoid, has emerged as a molecule of interest in the realm of anti-inflammatory research. Preclinical evidence points towards its potential as a therapeutic agent, primarily through the targeted inhibition of inducible nitric oxide synthase (iNOS), a key enzyme implicated in the inflammatory cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, mechanism of action, and the experimental evidence supporting its potential. While research is in its nascent stages, the available data suggests that this compound warrants further investigation for the development of novel anti-inflammatory therapies.

Introduction

This compound is a natural product isolated from the roots of Myrica nana. Structurally, it belongs to the class of cyclic diarylheptanoids, a group of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The primary focus of this guide is to delineate the known therapeutic targets of this compound and to provide a detailed account of the experimental findings that underscore its therapeutic potential.

Primary Therapeutic Target: Inducible Nitric Oxide Synthase (iNOS)

The principal therapeutic target of this compound identified to date is inducible nitric oxide synthase (iNOS). iNOS is an enzyme that is typically absent in resting cells but is rapidly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines. Upon induction, iNOS produces large quantities of nitric oxide (NO), a key signaling molecule in the inflammatory process. While NO has important physiological roles, its overproduction by iNOS is a hallmark of various inflammatory diseases, contributing to tissue damage and cellular dysfunction.

This compound has been shown to effectively inhibit the production of NO in LPS-activated macrophages. This inhibition is achieved through the downregulation of iNOS expression, suggesting that this compound interferes with the signaling pathways that lead to the transcription and translation of the NOS2 gene, which encodes for iNOS.

Quantitative Data on iNOS Inhibition

The inhibitory effect of this compound on iNOS has been quantified in in vitro studies. The following table summarizes the key quantitative data from a seminal study on this compound.

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| This compound | Nitric Oxide Production Inhibition | LPS-activated macrophages | 45.32 | [1] |

Table 1: In vitro inhibitory activity of this compound.

Postulated Signaling Pathways

While the direct upstream regulators of iNOS targeted by this compound have not been definitively elucidated, the inhibition of iNOS expression strongly suggests the modulation of key inflammatory signaling pathways. The transcription of the NOS2 gene is predominantly controlled by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It is therefore plausible that this compound exerts its inhibitory effect on iNOS by interfering with one or both of these critical pathways.

Further research is required to confirm the precise molecular interactions of this compound within these signaling cascades.

Caption: Postulated mechanism of this compound inhibiting iNOS expression.

Experimental Methodologies

The following section outlines the probable experimental protocols employed in the study of this compound's anti-inflammatory effects, based on standard laboratory practices. It is important to note that the full, detailed protocols from the original research are not publicly available, and this section represents a reconstruction based on common methodologies.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide Production Assay (Griess Assay)

-

Principle: This colorimetric assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After treatment with this compound and/or LPS, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a chromophoric azo derivative to form.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Western Blot Analysis for iNOS Expression

-

Principle: This technique is used to detect and quantify the expression of the iNOS protein in cell lysates.

-

Procedure:

-

Following treatment, cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for iNOS.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The intensity of the bands corresponding to iNOS is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Caption: Experimental workflow for assessing this compound's effect on iNOS.

Future Directions and Conclusion

The current body of evidence, although limited, strongly indicates that this compound is a promising candidate for further investigation as an anti-inflammatory agent. Its targeted inhibition of iNOS expression presents a clear mechanism of action that could be beneficial in a range of inflammatory conditions.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

Expanding the scope of in vitro studies to include other cell types and inflammatory mediators.

-

Conducting in vivo studies in animal models of inflammatory diseases to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Investigating potential anticancer properties , given the known activities of other cyclic diarylheptanoids.

References

Introduction

Myricananin A, a cyclic diarylheptanoid, and its related compounds are a class of natural products that have garnered significant interest in the scientific community. Primarily isolated from plants of the Myrica species, these compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their chemical synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Quantitative Biological Activity Data

The biological activities of this compound and its analogs have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | 45.32 | [1] |

| Myricananin C | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | 63.51 | [1] |

| 12-Hydroxymyricanone | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | 30.19 | [1] |

| Alnusonol | Nitric Oxide (NO) Production Inhibition | Lipopolysaccharide (LPS)-activated RAW 264.7 macrophages | 46.18 | [1] |

| Hexahydrocurcumin | PGE2 Formation Inhibition | - | 0.7 | [2] |

Table 2: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Rubanol | Lun-06 (Lung Cancer) | GI50 | 16.03 µg/mL | [3] |

| Rubanol | Neu-04 (Neuroblastoma) | GI50 | 25.11 µg/mL | [3] |

| Rubanol | Bre-04 (Breast Cancer) | GI50 | 32.58 µg/mL | [3] |

| 5-Prenylmyricanol | P-388 (Murine Leukemia) | Cytotoxicity | 12 | [4] |

| 5-Benzylmyricanol | P-388 (Murine Leukemia) | Cytotoxicity | 12 | [4] |

| Myricetin | HeLa (Cervical Cancer) | MTT Assay | 22.70 µg/mL | [5] |

| Myricetin | T47D (Breast Cancer) | MTT Assay | 51.43 µg/mL | [5] |

Table 3: Neuroprotective Activity of this compound and Related Compounds

| Compound | Assay | Model | EC50/IC50 (µM) | Reference |

| Juglanin C | Glutamate-induced toxicity | HT22 cells | - | [4] |

| Juglanin A | Glutamate-induced toxicity | HT22 cells | - | [4] |

| (+)-Alpinidinoid A | Oxygen-glucose deprivation/reoxygenation (OGD/R) | Primary cortical neurons | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of diarylheptanoids and key in vitro assays to evaluate their biological activities.

General Synthesis of Diarylheptanoids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the synthesis of biaryl compounds, which form the core structure of many diarylheptanoids.[7][8]

Materials:

-

Aryl halide (or triflate)

-

Arylboronic acid (or ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried flask, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diarylheptanoid.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10]

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for a further 18-24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (freshly mixed equal volumes of Part A and Part B) to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

Determine the percentage of NO production inhibition relative to the LPS-treated control.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Activity: Thioflavin T (ThT) Tau Aggregation Assay

This assay is used to screen for compounds that inhibit the aggregation of tau protein, a hallmark of several neurodegenerative diseases. The binding of Thioflavin T to amyloid fibrils results in a characteristic fluorescence signal.[13][14][15][16]

Materials:

-

Recombinant tau protein (e.g., full-length tau or a fragment like K18)

-

Aggregation inducer (e.g., heparin)

-

Thioflavin T (ThT) solution

-

Assay buffer (e.g., PBS)

-

Black, clear-bottom 96-well plates

Procedure:

-

Prepare a reaction mixture containing tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 10 µM) in the assay buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Pipette the reaction mixtures into the wells of a black, clear-bottom 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm at regular time intervals.

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine the effect of the test compounds on the lag time and the maximum fluorescence, indicative of their inhibitory activity on tau aggregation.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of these pathways and the putative points of intervention by these diarylheptanoids.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Myricanol has been shown to attenuate inflammatory responses by targeting this pathway.[7][17]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade involved in cell proliferation, survival, and growth. Several diarylheptanoids have been shown to modulate this pathway, contributing to their anticancer and neuroprotective effects.[18][19]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Myricanol has been demonstrated to interfere with MAPK signaling.[20][21]

Conclusion

This compound and its analogs represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their modulatory effects on key signaling pathways, make them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational understanding of these compounds, offering valuable data and protocols to aid researchers in their exploration of this fascinating family of diarylheptanoids. Further investigations into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds are warranted to fully elucidate their therapeutic utility.

References

- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Tau Protein Thioflavin T Assay | StressMarq [stressmarq.com]

- 14. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 16. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 17. Myricanol attenuates sepsis-induced inflammatory responses by nuclear factor erythroid 2-related factor 2 signaling and nuclear factor kappa B/mitogen-activated protein kinase pathway via upregulating Sirtuin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. researchgate.net [researchgate.net]

Myricananin A in Traditional Medicine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biological Activities and Mechanisms of Myricananin A for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a cyclic diarylheptanoid isolated from the roots of Myrica nana, is a constituent of a plant genus with a history of use in traditional medicine.[1] Species of Myrica have been traditionally used to treat a variety of ailments, including diarrhea, digestive problems, burns, and skin diseases.[2][3] In particular, the roots of Myrica nana have been used in folk medicine to manage conditions such as bleeding, stomach pain, and enteritis.[3] This guide provides a comprehensive technical overview of the available scientific data on this compound, focusing on its anti-inflammatory properties and potential mechanisms of action, to support further research and drug development efforts.

Quantitative Biological Data

This compound has demonstrated notable inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process. The primary quantitative data available for this compound's biological activity is summarized in the table below.

| Compound | Biological Activity | Cell Line | IC50 Value (µM) | Reference |

| This compound | Inhibition of Nitric Oxide Production | LPS-activated macrophages | 45.32 | [1] |

Table 1: Quantitative inhibitory activity of this compound.

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS).[1] iNOS is a critical enzyme responsible for the high-output production of nitric oxide during an inflammatory response. The overproduction of NO by iNOS can lead to tissue damage and is implicated in the pathophysiology of various inflammatory diseases.

Hypothesized Signaling Pathway

While direct experimental evidence for the specific signaling pathway modulated by this compound is not yet available, based on the known mechanisms of iNOS regulation in macrophages and the activities of other diarylheptanoids, a hypothesized mechanism of action is presented below.[4][5]

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. LPS binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a downstream signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7] These transcription factors then bind to the promoter region of the NOS2 gene, inducing the expression of iNOS.[5][7]

It is hypothesized that this compound exerts its inhibitory effect on iNOS expression by interfering with one or more key signaling molecules within the NF-κB and/or MAPK pathways.

Figure 1: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, and 100 µM) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard Solution (for standard curve).

-

-

Procedure:

-

Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add an equal volume of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cell Viability Assay (MTT Assay)

This assay is performed to ensure that the observed inhibition of nitric oxide production is not due to cytotoxic effects of the compound.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

-

-

Procedure:

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for an additional 1-2 hours at 37°C, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Figure 2: General experimental workflow for assessing the anti-inflammatory effects of this compound.

Western Blot Analysis for iNOS Expression

This technique is used to detect and quantify the amount of iNOS protein in cell lysates.

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Quantification: Densitometry analysis of the protein bands can be performed to quantify the relative expression levels of iNOS.

-

Conclusion and Future Directions

The available data indicates that this compound possesses anti-inflammatory properties, primarily through the inhibition of nitric oxide production via the downregulation of iNOS expression. While its traditional use in Myrica nana provides a historical context for its therapeutic potential, further rigorous scientific investigation is required.

Future research should focus on:

-

Elucidating the precise molecular mechanism: Investigating the direct molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In vivo studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of iNOS expression.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

A deeper understanding of this compound's biological activities and mechanisms will be instrumental in unlocking its full therapeutic potential for the development of novel anti-inflammatory agents.

References

- 1. Cyclic diarylheptanoids from Myrica nana inhibiting nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Breakthroughs in the Antioxidant and Anti-Inflammatory Effects of Morella and Myrica Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A sestrin-dependent Erk-Jnk-p38 MAPK activation complex inhibits immunity during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

Myricananin A: An In-Depth Technical Guide to its Presumed In Vitro Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricananin A, a cyclic diarylheptanoid isolated from the roots of Myrica nana, belongs to a class of phenolic compounds recognized for their diverse biological activities. While direct and comprehensive studies on the in vitro antioxidant capacity of this compound are not extensively documented in publicly available literature, this technical guide synthesizes the current understanding of its potential antioxidant effects. By examining the activities of structurally similar diarylheptanoids from the Myrica genus and detailing the standard experimental protocols for assessing antioxidant potential, this document serves as a valuable resource for researchers investigating this compound. The provided data from related molecules strongly suggest that this compound likely possesses significant free radical scavenging and reducing capabilities. This guide presents a comparative analysis of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts centered on this compound.